Cbz-Phe-N(OBz(4-OMe))Gly-NH2

Description

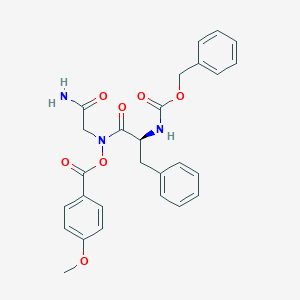

Cbz-Phe-N(OBz(4-OMe))Gly-NH₂ is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz)-protected phenylalanine residue linked to a glycine moiety modified at the nitrogen atom with a para-methoxybenzyl (OBz(4-OMe)) ester. The compound’s structure combines peptide backbone functionality with aromatic and electron-donating substituents, making it a candidate for studying structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula |

C27H27N3O7 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methoxybenzoate |

InChI |

InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30(17-24(28)31)25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1 |

InChI Key |

JTRJLFHADAJSJF-QHCPKHFHSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-N(OBz(4-OMe))Gly-NH2 typically involves the protection of amino acids and subsequent coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as pyridine or triethylamine . The benzyl group with a methoxy substitution (4-OMe) can be introduced using benzyl bromide with a methoxy group in the para position (4-OMe-Bz-Br) under basic conditions .

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .

Chemical Reactions Analysis

Types of Reactions

Cbz-Phe-N(OBz(4-OMe))Gly-NH2 undergoes various chemical reactions, including:

Hydrogenation: The Cbz and benzyl groups can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Catalytic Hydrogenation: Pd/C, H2

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Nucleophilic Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Deprotected Amino Acids: Removal of protective groups yields the free amino acids.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is used in various scientific research applications, including:

Peptide Synthesis: As a protected intermediate in the synthesis of complex peptides.

Drug Development: As a model compound for studying the effects of protective groups on peptide stability and activity.

Bioconjugation: In the development of bioconjugates for targeted drug delivery.

Mechanism of Action

The protective groups in Cbz-Phe-N(OBz(4-OMe))Gly-NH2 prevent unwanted side reactions during peptide synthesis by temporarily masking reactive functional groups. The Cbz group protects the amino group, while the benzyl group with a methoxy substitution protects the hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides .

Comparison with Similar Compounds

Structural Features :

- Cbz group : A common amine-protecting group that enhances stability during synthesis .

- Terminal amide (NH₂) : Enhances hydrogen-bonding capacity.

Synthetic routes for analogous compounds often involve coupling reactions between activated esters (e.g., chlorides or hydrazides) and amino acid derivatives under mild acidic conditions, as seen in hydrazine-based syntheses . While direct evidence for this compound’s synthesis is absent in the provided materials, methods from related peptidomimetics (e.g., hydrazide couplings , benzyl esterifications ) suggest feasible pathways.

Comparison with Structural and Functional Analogs

Substituent Effects on Benzyl Esters

The para-methoxy group on the benzyl ester distinguishes Cbz-Phe-N(OBz(4-OMe))Gly-NH₂ from analogs with other substituents. Key comparisons include:

Key Findings :

- Electronic Effects: The 4-OMe group donates electrons via resonance, reducing the electrophilicity of the ester carbonyl and increasing hydrolytic stability compared to electron-withdrawing groups (e.g., NO₂) .

- Biological Selectivity : In chalcone derivatives, 4-OMe substitution enhanced selectivity for senescent cells over young cells (SI = 4.2 vs. 2.1 for 4-Me analogs) by optimizing hydrophobic interactions and reducing off-target toxicity . Similar selectivity may apply to this compound’s interactions with proteases or membrane receptors.

Comparison with Glycine Derivatives

Glycine modifications influence adsorption and reactivity:

The OBz(4-OMe) group likely strengthens interactions with metal surfaces or enzymes via hydrophobic and π-stacking effects, as seen in ferrocene-DNA probes and selenazole-metal coordination .

Biological Activity

Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is a derivative of phenylalanine (Phe) and glycine (Gly), modified with a benzyloxycarbonyl (Cbz) group and a para-methoxybenzyl (OBz(4-OMe)) moiety. The synthesis typically involves standard peptide coupling techniques, which can include the use of coupling reagents like DIC (N,N'-diisopropylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) to facilitate the formation of peptide bonds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to mimic natural peptides, potentially enhancing its binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications .

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound may possess cytotoxic effects on certain cancer cell lines. For instance, it was evaluated for its ability to induce apoptosis in melanoma cells, with findings indicating a dose-dependent relationship between the concentration of this compound and cell viability reduction . The compound's mechanism may involve the activation of apoptotic pathways, which warrants further investigation.

Study on Melanin Synthesis

A notable study explored the role of peptides in melanin synthesis regulation. This compound was included in assays measuring melanin production in melanocytes. Results demonstrated that this compound could upregulate melanin synthesis under specific conditions, potentially offering insights into treatments for skin pigmentation disorders .

In Vivo Studies

In vivo experiments involving animal models have been conducted to assess the pharmacokinetics and efficacy of this compound. These studies indicated that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further development in drug formulation .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.